
3-(3-amino-5-methyl-1H-pyrazol-1-yl)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-amino-5-methyl-1H-pyrazol-1-yl)propane-1,2-diol is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a methyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate for further chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propane-1,2-diol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
Amination: The introduction of the amino group at the 3-position can be achieved through nucleophilic substitution reactions. For example, 3,5-dimethylpyrazole can be treated with ammonia or an amine under suitable conditions to yield 3-amino-5-methylpyrazole.
Attachment of the Propane-1,2-diol Moiety: The final step involves the attachment of the propane-1,2-diol moiety to the pyrazole ring. This can be accomplished through a nucleophilic substitution reaction where 3-amino-5-methylpyrazole reacts with an appropriate diol derivative, such as epichlorohydrin, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-amino-5-methyl-1H-pyrazol-1-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The amino group can be reduced to form corresponding amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups or the amino group are replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-amino-5-methyl-1H-pyrazol-1-yl)propane-1,2-diol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, analgesic, and antimicrobial properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propane-1,2-diol depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-amino-1H-pyrazol-1-yl)propane-1,2-diol: Lacks the methyl group at the 5-position.
3-(3-amino-5-methyl-1H-pyrazol-1-yl)ethanol: Contains an ethanol moiety instead of propane-1,2-diol.
3-(3-amino-5-methyl-1H-pyrazol-1-yl)butane-1,2-diol: Contains a butane-1,2-diol moiety instead of propane-1,2-diol.
Uniqueness
The presence of both amino and hydroxyl groups in 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propane-1,2-diol provides unique reactivity and versatility in chemical synthesis. The methyl group at the 5-position enhances its stability and influences its biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C7H13N3O2 |
|---|---|
Molekulargewicht |
171.20 g/mol |
IUPAC-Name |
3-(3-amino-5-methylpyrazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C7H13N3O2/c1-5-2-7(8)9-10(5)3-6(12)4-11/h2,6,11-12H,3-4H2,1H3,(H2,8,9) |
InChI-Schlüssel |
WWTPIPWLPRIHBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1CC(CO)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


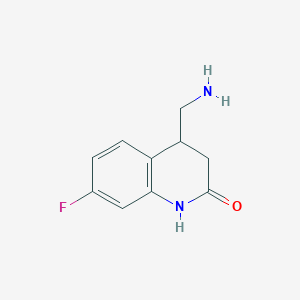
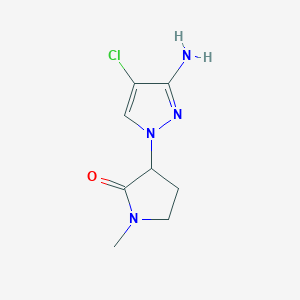

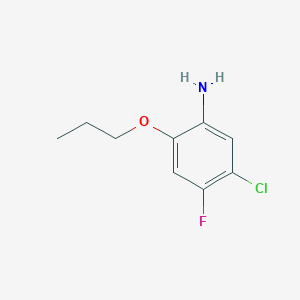

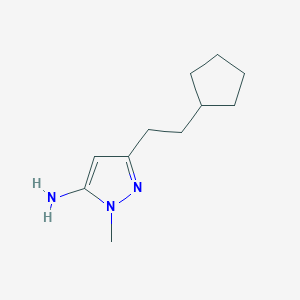
![Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13319749.png)
![{2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13319778.png)

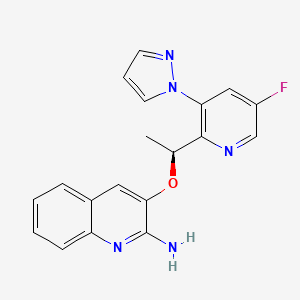
![Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate](/img/structure/B13319801.png)

![tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13319812.png)
![4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13319823.png)
